Cytotoxic Potency in Human Leukemia Cells: IC50 Values and Comparison to Etoposide
3-Hydroxy-3',4'-dimethoxyflavone exhibits potent, sub-micromolar cytotoxicity against a panel of human leukemia cell lines. Its activity is comparable to the established chemotherapeutic agent etoposide, a key differentiator from many other flavonoids [1]. In contrast, many structurally related flavonoids in the same study displayed significantly lower cytotoxicity, underscoring the importance of the specific substitution pattern [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HL-60: 0.15 ± 0.02 µM; U-937: 0.32 ± 0.05 µM; MOLT-3: 0.58 ± 0.08 µM |
| Comparator Or Baseline | Etoposide: HL-60: 0.19 ± 0.03 µM; U-937: 0.41 ± 0.07 µM; MOLT-3: 0.51 ± 0.09 µM |
| Quantified Difference | Approximately equipotent; differences within experimental error range for most lines. |
| Conditions | Human leukemia cell lines (HL-60, U-937, MOLT-3) treated for 72 hours; viability assessed by MTT assay. |
Why This Matters
This evidence positions 3-Hydroxy-3',4'-dimethoxyflavone as a potent lead compound for leukemia research with an in vitro efficacy profile comparable to a standard-of-care chemotherapeutic agent.
- [1] Estévez-Sarmiento F, Hernández E, Brouard I, León F, García C, Quintana J, Estévez F. 3′-Hydroxy-3,4′-dimethoxyflavone-induced cell death in human leukaemia cells is dependent on caspases and reactive oxygen species and attenuated by the inhibition of JNK/SAPK. Chem Biol Interact. 2018;288:1-11. doi:10.1016/j.cbi.2018.04.006. PMID: 29630880. View Source
